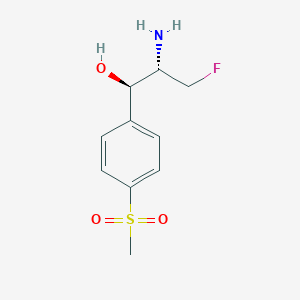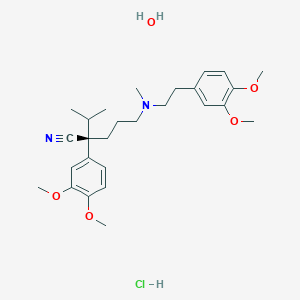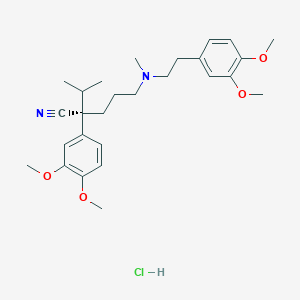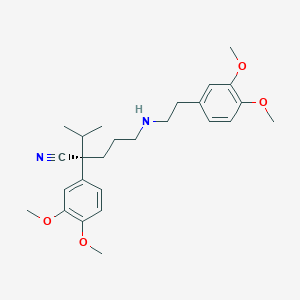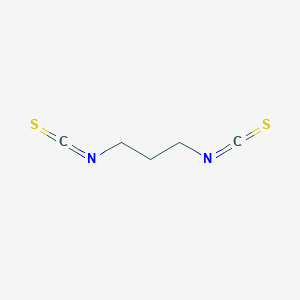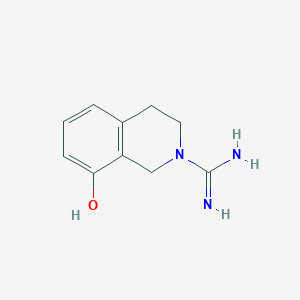
8-Hydroxydebrisoquin
Overview
Description
8-Hydroxydebrisoquin is a molecule with the formula C10H13N3O . It is a derivative of 8-Hydroxyquinoline, which is an organic crystalline material made up of two rings: a phenol ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been a subject of interest in recent research. One method involves the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform . Another approach uses a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Molecular Structure Analysis
The 8-Hydroxyquinoline moiety, which is a part of 8-Hydroxydebrisoquin, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
8-Hydroxyquinoline derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can form cocrystals with other compounds through solvent-assisted co-grinding methods . They also participate in reactions that lead to the formation of various biologically active compounds .Physical And Chemical Properties Analysis
8-Hydroxyquinoline, the parent compound of 8-Hydroxydebrisoquin, is known to be a good monoprotic bidentate chelating agent. It forms four- and six-covalent complexes with a wide range of metal ions .Scientific Research Applications
Antimicrobial Activity
8-Hydroxydebrisoquin: exhibits significant antimicrobial properties . It has been found to be effective against a variety of microbial strains, including bacteria and fungi. The compound’s ability to chelate metal ions plays a crucial role in its antimicrobial mechanism, as it can disrupt vital enzymatic processes within microbial cells .
Anticancer Potential
Research has shown that 8-Hydroxydebrisoquin can act as a potent anticancer agent . Its efficacy is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound’s chelating properties may also contribute to its anticancer activity by disrupting metal-dependent cellular processes in cancerous cells .
Neuroprotective Effects
The compound has demonstrated neuroprotective effects , which are particularly promising for the treatment of neurodegenerative diseases like Alzheimer’s. It can chelate neurotoxic metals that accumulate in the brain, thereby protecting neuronal cells from oxidative stress and apoptosis .
Enzyme Inhibition
8-Hydroxydebrisoquin: serves as an enzyme inhibitor , targeting specific enzymes that are crucial for the survival of pathogens or cancer cells. By inhibiting these enzymes, the compound can effectively halt the progression of certain diseases .
Cytoprotective Properties
Studies have highlighted the cytoprotective properties of 8-Hydroxydebrisoquin. It can protect cells from oxidative damage by scavenging free radicals and chelating harmful metals, which is beneficial in preventing cell death in various pathological conditions .
Antifungal Activity
Similar to its antibacterial properties, 8-Hydroxydebrisoquin also possesses antifungal activity . It can interfere with the growth and reproduction of fungal cells, making it a valuable compound for developing new antifungal treatments .
Mechanism of Action
Target of Action
8-Hydroxydebrisoquin, also known as 8-Hydroxyquinoline (8-HQ), is a privileged structure with a broad-ranging pharmacological potential . It can bind to a diverse range of targets with high affinities , thus benefiting the discovery of novel bioactive agents.
Mode of Action
8-Hydroxydebrisoquin is a metal-binding compound . It has been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer . The compound interacts with its targets, primarily through its ability to bind to metal ions . This interaction results in changes at the cellular level, which contribute to its broad-ranging biological properties .
Biochemical Pathways
Compounds containing the 8-hq nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 8-Hydroxydebrisoquin may interact with multiple biochemical pathways to exert its effects.
Pharmacokinetics
The compound is known to have a broad-ranging pharmacological potential , suggesting that it may have favorable drug-like properties.
Result of Action
8-Hydroxydebrisoquin exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of 8-Hydroxydebrisoquin can be influenced by environmental factors. For instance, the interaction of 8-Hydroxydebrisoquin with the soil environment can mediate its ecological function . Additionally, the compound may be toxic to the health of aquatic organisms when accidentally released into aquatic ecosystems .
Safety and Hazards
properties
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPFQJFGPVJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196784 | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxydebrisoquin | |
CAS RN |
46286-45-7 | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



